molecular formula C23H34N2O2 B4987942 1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide

Cat. No. B4987942
M. Wt: 370.5 g/mol
InChI Key: FCOZSDWIANHHQU-UHFFFAOYSA-N
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Description

1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide is a chemical compound that falls under the category of piperidinecarboxamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits various biochemical and physiological effects, making it an interesting candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various neurotransmitter systems in the brain. It has been found to interact with the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. The compound has also been found to interact with the opioid system, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide exhibits various biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, which makes it an interesting candidate for the treatment of pain and inflammation. The compound has also been found to exhibit anticonvulsant effects, which makes it an interesting candidate for the treatment of epilepsy. Additionally, the compound has been found to inhibit the activity of acetylcholinesterase, which makes it an interesting candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its wide range of biological activities. The compound exhibits anti-inflammatory, analgesic, anticonvulsant, and acetylcholinesterase inhibitory effects, making it an interesting candidate for further research. However, one of the major limitations of the compound is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, the compound has not been extensively studied for its toxicity and pharmacokinetic properties, which makes it important to conduct further research in these areas.

Future Directions

There are several future directions that can be explored with regards to 1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One potential direction is to explore the compound's potential as a treatment for Alzheimer's disease. The compound has been found to inhibit the activity of acetylcholinesterase, which is a key enzyme in the pathogenesis of Alzheimer's disease. Another potential direction is to explore the compound's potential as a treatment for epilepsy. The compound has been found to exhibit anticonvulsant effects, which makes it an interesting candidate for further research in this area. Additionally, the compound's potential as a treatment for pain and inflammation can be explored further. Finally, it is important to conduct further research on the compound's toxicity and pharmacokinetic properties to ensure its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of 1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide involves the reaction between cyclohexylmethylamine, 4-ethylbenzylamine, and piperidine-3,6-dione in the presence of a suitable solvent and a catalyst. The reaction yields a white solid that can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits a wide range of biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been found to be a potent inhibitor of certain enzymes such as acetylcholinesterase, which makes it an interesting candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(4-ethylphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O2/c1-3-18-9-11-20(12-10-18)15-24(2)23(27)21-13-14-22(26)25(17-21)16-19-7-5-4-6-8-19/h9-12,19,21H,3-8,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOZSDWIANHHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C)C(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-N-(4-ethylbenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide

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